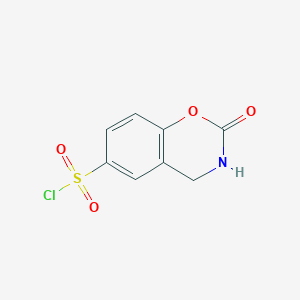

2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonyl chloride, which accurately describes the positioning of functional groups within the heterocyclic framework. This nomenclature system designates the benzoxazine core structure with the 1,3-positioning of the nitrogen and oxygen heteroatoms, while specifying the 2-oxo functionality and the 6-sulfonyl chloride substituent.

Alternative chemical designations for this compound include several systematic variants that reflect different naming conventions employed across chemical databases and literature sources. The compound is also referenced as this compound, emphasizing the specific hydrogen positioning notation. Additional nomenclature variations found in chemical databases include the descriptor "3,4-dihydro" which explicitly indicates the partial saturation of the heterocyclic ring system, distinguishing it from fully aromatic benzoxazine derivatives.

The Chemical Abstracts Service registry number 1427379-39-2 serves as the unique identifier for this specific compound, facilitating its recognition across international chemical databases and regulatory systems. This registry number specifically corresponds to the 1,3-benzoxazine isomer rather than the 1,4-isomer, which carries a different Chemical Abstracts Service designation. The systematic naming convention also incorporates the "sulfonyl chloride" designation, which indicates the presence of the highly reactive sulfur-chlorine bond that characterizes this functional group.

Commercial suppliers and chemical databases often employ shortened or trade-specific nomenclature variations, though these maintain the essential structural descriptors. The compound appears in various chemical catalogs with consistent molecular formula designations that preserve the core structural information. The nomenclature system effectively communicates the compound's structural complexity while maintaining clarity for research and commercial applications in synthetic chemistry contexts.

属性

IUPAC Name |

2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJZXQYCVVUZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191726 | |

| Record name | 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-39-2 | |

| Record name | 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Benzoxazine-6-sulfonyl chloride, 3,4-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Similar compounds, such as benzoxazines, have been found to inhibit human topoisomerase i, a critical enzyme involved in DNA replication and transcription.

生化分析

Biochemical Properties

It is known that similar compounds, such as 3,4-dihydro-2H-1,3-benzoxazines, exhibit a broad range of biological activities, including antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects.

Cellular Effects

Similar compounds have been shown to have significant effects on various types of cells and cellular processes.

Molecular Mechanism

Similar compounds have been shown to inhibit human DNA topoisomerase I.

生物活性

2-Oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a benzoxazine ring fused with a sulfonyl chloride group, endows it with significant biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- SMILES : C1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC(=O)N1

The compound's structure includes functional groups that contribute to its reactivity and interaction with biological targets. The sulfonyl chloride group is particularly notable for its electrophilic nature, which facilitates nucleophilic substitution reactions.

The primary mechanism of action for this compound involves its ability to modify biological targets through covalent bonding. The sulfonyl chloride can react with nucleophilic residues in proteins, such as cysteine or lysine side chains, leading to alterations in enzyme activity or receptor function. This reactivity allows the compound to exert various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 2-oxo-3,4-dihydro-2H-1,3-benzoxazine have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains. The minimal inhibitory concentrations (MICs) for these compounds suggest potential therapeutic applications in treating bacterial infections .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Bacillus subtilis | 32 |

| B | Escherichia coli | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that related benzoxazine derivatives exhibit cytotoxic effects on various cancer cell lines:

- Cancer Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Liver cancer (HepG2)

The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazine skeleton could enhance cytotoxicity against specific cancer types .

Case Studies

-

Case Study on Anticancer Activity :

A study explored the effects of a series of benzoxazine derivatives on MCF-7 breast cancer cells. The results indicated that compounds with electron-donating substituents exhibited higher cytotoxicity compared to those with electron-withdrawing groups. The most potent derivative had an IC50 value significantly lower than standard chemotherapeutics. -

Antimicrobial Screening :

In another study, a selection of benzoxazine derivatives was screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The findings showed that certain derivatives had MIC values suggesting they could serve as lead compounds for developing new antimicrobial agents.

科学研究应用

Structural Characteristics

The compound features a benzoxazine ring with a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles, making it suitable for various chemical transformations.

Synthesis of Novel Compounds

The sulfonyl chloride group in 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is exploited in the synthesis of:

- Pharmaceutical intermediates : Used as building blocks in the development of new drugs.

- Polymer chemistry : Acts as a monomer or crosslinking agent in polymer formulations.

Antimicrobial Activity

Research has indicated that benzoxazine derivatives exhibit antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains, showing potential as an antimicrobial agent.

Biological Applications

Studies have explored the use of this compound in biological systems, particularly in:

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances drug solubility and bioavailability.

- Cancer Research : Investigated for its potential role in targeted therapy due to its selective reactivity.

Material Science

The compound's unique structural attributes make it suitable for applications in:

- Coatings and Adhesives : Utilized for developing high-performance coatings due to its thermal stability and adhesion properties.

- Composite Materials : Incorporated into composite matrices to improve mechanical properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Drug Delivery Applications

Research involving this compound highlighted its effectiveness in enhancing the solubility of poorly soluble drugs. By forming complexes with active pharmaceutical ingredients, it improved their delivery efficiency and therapeutic outcomes in vivo.

Case Study 3: Polymer Development

In a recent study, the compound was utilized as a crosslinking agent in epoxy resins. The resulting polymers exhibited enhanced mechanical strength and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.

相似化合物的比较

(a) 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

(b) 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

- Structure : Contains a 1,4-benzoxazine ring with an oxo group at position 3 and sulfonyl chloride at position 6.

- Reactivity : The oxo group at position 3 alters electron distribution in the ring, possibly enhancing electrophilicity at the sulfonyl chloride site compared to methyl-substituted analogues .

(c) 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

- Structure : A benzoindole derivative with a fused indole ring and sulfonyl chloride at position 6.

- Synthesis : Synthesized via chlorosulfonic acid treatment, yielding a 38% isolated yield as a yellow solid .

- Applications : Used to prepare N-substituted sulfonamides, suggesting similar utility for the target compound in medicinal chemistry.

Physicochemical and Functional Comparisons

准备方法

Direct Sulfonylation of 2H-1,4-Benzoxazin-3(4H)-one with Chlorosulfonic Acid

Method Summary:

This classical approach involves the electrophilic sulfonation of the benzoxazine ring by chlorosulfonic acid under controlled low temperatures to introduce the sulfonyl chloride group at the 6-position.

- Starting Material: 2H-1,4-benzoxazin-3(4H)-one

- Reagent: Chlorosulfonic acid (HSO3Cl)

- Conditions:

- Temperature: 0–10 °C

- Reaction Time: Approximately 1.3 hours

- Addition: The benzoxazinone is added in batches to chlorosulfonic acid while maintaining low temperature to control exothermicity.

- Work-up:

- Quenching into ice

- Extraction with dichloromethane (CH2Cl2)

- Drying over sodium sulfate (Na2SO4)

- Concentration under reduced pressure

- Yield: Approximately 66%

- Product: 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-sulfonyl chloride as a white solid

- 1H NMR (400 MHz, CDCl3): Signals consistent with the benzoxazine ring and sulfonyl chloride substituent

- Mass Spectrometry: ES-MS m/z consistent with expected molecular ion

- Straightforward one-step sulfonylation

- Good yield and purity

- Scalable for preparative purposes

- Requires careful temperature control due to exothermic reaction

- Use of corrosive chlorosulfonic acid necessitates strict safety protocols

Multi-Step Synthesis via Diazotization and Sulfonylation of Amino-Benzoxazine

Method Summary:

This approach involves initial diazotization of 7-amino-2H-1,4-benzoxazin-3(4H)-one followed by reaction with sulfur dioxide and copper chloride to introduce the sulfonyl chloride group.

Stage 1: Diazotization

- Starting Material: 7-amino-2H-1,4-benzoxazin-3(4H)-one

- Reagents: Hydrogen chloride (HCl), sodium nitrite (NaNO2)

- Solvent system: Water, acetic acid (HOAc), acetonitrile (CH3CN)

- Temperature: 0 °C

- Time: 1 hour

Stage 2: Sulfonylation

- Reagents: Sulfur dioxide (SO2) atmosphere, copper dichloride (CuCl2·2H2O)

- Conditions: Continued at 0 °C with stirring under SO2 atmosphere for several hours, followed by overnight reaction at room temperature

-

- Quenching with ice water

- Extraction with dichloromethane

- Washing with brine

- Drying over magnesium sulfate (MgSO4)

- Concentration and filtration

Yield: Approximately 52%

- Product: 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-7-sulfonyl chloride as a yellow solid

- LC-MS: Molecular ion peak consistent with expected mass

- 1H NMR (300 MHz, CDCl3): Signals consistent with benzoxazine and sulfonyl chloride substituent

- Allows functionalization at the 7-position (isomeric sulfonyl chloride)

- Utilizes diazonium chemistry enabling further structural modifications

- Multi-step process with longer reaction times

- Requires handling of toxic gases (SO2) and metal salts

- Moderate yield compared to direct sulfonylation

Comparative Data Table of Preparation Methods

| Parameter | Direct Sulfonylation with Chlorosulfonic Acid | Diazotization and Sulfonylation Route |

|---|---|---|

| Starting Material | 2H-1,4-benzoxazin-3(4H)-one | 7-amino-2H-1,4-benzoxazin-3(4H)-one |

| Key Reagents | Chlorosulfonic acid | HCl, NaNO2, SO2, CuCl2·2H2O |

| Reaction Temperature | 0–10 °C | 0 °C (diazotization and sulfonylation stages) |

| Reaction Time | ~1.3 hours | Several hours + overnight |

| Yield | ~66% | ~52% |

| Product Purity | White solid | Yellow solid |

| Safety Considerations | Corrosive chlorosulfonic acid | Toxic gases (SO2), metal salts |

| Scalability | Good | Moderate |

| Functionalization Position | 6-position sulfonyl chloride | 7-position sulfonyl chloride |

Research Findings and Notes

- The direct sulfonylation method is widely used due to its simplicity and higher yield, making it the preferred route for industrial and laboratory synthesis of 6-sulfonyl chloride derivatives of benzoxazine.

- The diazotization approach is valuable for accessing positional isomers and for further derivatization via diazonium chemistry, despite its more complex procedure and lower yield.

- Both methods require careful temperature control to avoid decomposition or side reactions.

- The sulfonyl chloride functionality is highly reactive and sensitive to moisture, so the final products must be handled and stored under dry conditions.

- Analytical characterization by NMR and MS confirms the successful introduction of the sulfonyl chloride group and the integrity of the benzoxazine ring.

常见问题

Q. What are the established synthetic routes for 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a benzoxazine precursor. A validated method involves reacting 3-methylquinoxalin-2(1H)-one (or analogous intermediates) with chlorosulfonic acid under controlled conditions. For example:

- Dissolve the precursor in chlorosulfonic acid at 0°C , stir for 1 hour, then gradually warm to room temperature.

- Quench the reaction in ice water to precipitate the product, followed by filtration and drying .

Key considerations : Temperature control during chlorosulfonation is critical to avoid over-sulfonation or decomposition.

Q. How should researchers handle and store this compound to ensure stability?

Due to its sulfonyl chloride moiety, the compound is moisture-sensitive. Recommended protocols:

Q. What analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : Confirm structure via H and C NMR, focusing on sulfonyl chloride peaks (~3.5–4.0 ppm for adjacent protons) and aromatic signals.

- HPLC-MS : Assess purity and detect hydrolysis byproducts using reverse-phase C18 columns with acetonitrile/water gradients.

- Elemental analysis : Verify stoichiometry of C, H, N, S, and Cl .

Advanced Research Questions

Q. How can researchers address low yields during chlorosulfonation?

Low yields (e.g., 38% in one protocol ) may arise from:

- Incomplete reaction : Extend reaction time or use excess chlorosulfonic acid.

- Hydrolysis during workup : Optimize quenching by adding the reaction mixture to ice water slowly to minimize contact with residual moisture.

- Side reactions : Monitor by TLC or LC-MS; consider using scavengers for reactive intermediates .

Q. What strategies are effective for functionalizing the sulfonyl chloride group?

The sulfonyl chloride group can be derivatized into:

- Sulfonamides : React with amines (e.g., hydrazines) in anhydrous THF at 0°C, followed by acid workup.

- Sulfonate esters : Use alcohols under basic conditions (e.g., pyridine as a catalyst).

- Thioethers : Substitute chloride with thiols via nucleophilic displacement .

Note : Steric hindrance from the benzoxazine ring may slow reactivity; heating or microwave-assisted synthesis can enhance kinetics .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Contradictions in reported data may stem from:

- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3).

- Tautomerism : The oxo-dihydrobenzoxazine core may exhibit keto-enol tautomerism, altering peak positions. Use H-C HSQC to assign ambiguities.

- Impurities : Re-purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. What are the applications of this compound in drug discovery?

It serves as a versatile intermediate for:

- Antibacterial agents : Hydrazone derivatives (e.g., coupling with benzaldehydes) exhibit activity against Gram-positive pathogens .

- Enzyme inhibitors : Sulfonamide derivatives target carbonic anhydrases or proteases.

- PET tracers : S-labeled analogs enable imaging studies .

Q. How can researchers mitigate side reactions during nucleophilic substitutions?

Common issues include hydrolysis or dimerization :

- Use scavengers : Add molecular sieves to absorb moisture.

- Low-temperature protocols : Conduct reactions at –10°C to slow hydrolysis.

- In situ derivatization : Directly use the sulfonyl chloride in one-pot reactions without isolation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。